N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide
Description
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-phenylmethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO3/c24-18-8-13-22(21(25)15-18)28-14-4-7-23(27)26-19-9-11-20(12-10-19)29-16-17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDCSMCDHJRPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenol.
Coupling with Butanoyl Chloride: The 4-(benzyloxy)phenol is then reacted with butanoyl chloride in the presence of a base like pyridine to form N-[4-(benzyloxy)phenyl]butanamide.
Introduction of the Dichlorophenoxy Group: Finally, the N-[4-(benzyloxy)phenyl]butanamide is reacted with 2,4-dichlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
4-(2,4-Dichlorophenoxy)-N-[(4-fluorophenyl)methyl]butanamide ()
- Structure : Replaces the benzyloxy group with a fluorophenylmethyl moiety.
- Reduced steric bulk may improve solubility in polar solvents.
- Applications: Likely optimized for pesticidal activity due to the dichlorophenoxy group’s herbicidal properties .
N-(4-(Benzyloxy)phenyl)acetamide ()
- Structure: Retains the benzyloxy group but lacks the dichlorophenoxy chain, substituting it with a simpler acetamide.
Modifications to the Amide Chain
N-(4-Benzoylphenyl)-2-(2,4-dichlorophenoxy)propanamide ()
- Structure : Features a propanamide chain (three carbons) and a benzoyl group.
- Key Differences :
4-Amino-N-[4-(benzyloxy)phenyl]butanamide (–14)
- Structure: Substitutes the dichlorophenoxy group with an amino (-NH₂) group.
- Key Differences: Increased polarity due to the amino group improves aqueous solubility. Potential for hydrogen bonding, making it suitable for targeting polar binding pockets in enzymes or receptors .
Heterocyclic and Bulky Substituents
4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide ()
- Structure : Incorporates a morpholine ring on the phenyl group.
- Key Differences: The morpholine group enhances water solubility and introduces a basic nitrogen, which could improve pharmacokinetic properties (e.g., blood-brain barrier penetration). Ethylphenoxy group offers moderate lipophilicity compared to dichlorophenoxy .
2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide ()
- Structure : Features bulky tert-pentyl groups and a hydroxylated phenyl ring.
- Key Differences: Increased steric hindrance from tert-pentyl groups may reduce enzymatic degradation.
Molecular Weight and Solubility
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Predicted Solubility (LogP)* |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₀Cl₂NO₃ | 453.32 | Benzyloxy, Dichlorophenoxy | ~4.2 (High lipophilicity) |
| 4-(2,4-Dichlorophenoxy)-N-[(4-fluorophenyl)methyl]butanamide | C₁₉H₁₈Cl₂FNO₂ | 406.26 | Fluorophenylmethyl | ~3.8 |
| N-(4-(Benzyloxy)phenyl)acetamide | C₁₅H₁₅NO₂ | 241.28 | Benzyloxy, Acetamide | ~2.5 |
| 4-Amino-N-[4-(benzyloxy)phenyl]butanamide | C₁₇H₂₀N₂O₂ | 284.36 | Amino, Benzyloxy | ~1.8 |
*LogP estimated using substituent contributions.
Biological Activity
N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity associated with this compound, summarizing findings from various studies and presenting relevant data.
- Molecular Formula : C17H18Cl2N2O3
- Molecular Weight : 363.24 g/mol
- CAS Number : 190595-65-4
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It acts as a reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. In vitro assays demonstrated an IC50 value of approximately 4 μM against LSD1, suggesting potent inhibitory activity .
Table 1: Biological Activity Summary
| Biological Activity | Target Enzyme | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| LSD1 Inhibition | LSD1 | 4 | HCT-116 (colon cancer), A549 (lung cancer) |
The mechanism by which this compound exerts its effects involves the inhibition of LSD1, which plays a critical role in epigenetic regulation. By inhibiting this enzyme, the compound can alter gene expression patterns associated with tumor growth and metastasis .
Migration Inhibition
In addition to its inhibitory effects on LSD1, the compound has been shown to inhibit the migration of cancer cells. This property is particularly relevant in cancer metastasis, where the ability of tumor cells to migrate and invade surrounding tissues is a key factor in disease progression .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. For instance:
- Study on Structural Variants : A series of derivatives were synthesized and tested for their inhibitory effects on LSD1. Among these, compounds with similar structural motifs displayed varying degrees of potency, highlighting the importance of specific functional groups in enhancing biological activity .
- In Vivo Studies : Future research is warranted to evaluate the efficacy of this compound in animal models to assess its therapeutic potential in vivo.
Q & A
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Resolution : Use preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak IC) to separate enantiomers. Optimize mobile phase (hexane:isopropanol 85:15) .
- Continuous Flow Synthesis : Mitigate racemization by maintaining low residence times (<5 min) and temperatures (<30°C) in microreactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
